molecular formula C11H11ClN2O6 B048764 Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester CAS No. 126463-85-2

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester

Cat. No. B048764
M. Wt: 302.67 g/mol
InChI Key: MKTWSLYICULVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester” is a chemical compound. It is also known as Methyl N-acetylaminobenzoate and Methyl 4-(acetylamino)benzoate . It appears as a white to light beige fine crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H11NO3 . The structure includes a benzoic acid moiety, an acetylamino group at the 4-position, a chloro group at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.1992 . More detailed physical and chemical properties were not found in the available resources.

Safety And Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Keep away from sources of ignition .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of conditions like irritable bowel syndrome . More research could also be conducted to fully understand its physical and chemical properties, as well as its reactivity and safety profile.

properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTWSLYICULVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439377
Record name Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester

CAS RN

126463-85-2
Record name Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming nitric acid (33 mL) was added dropwise at 20° C. to compound 10 (13.0 g, 0.05 mol) over 15 min. After stirring for an additional 10 min at that temperature, the mixture was poured into ice water and EtOAc (100 mL) was added. After separating the organic phase, the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried over MgSO4 and concentrated. Drying under hv yielded 14.0 g (91%) of 11 as a beige solid. 1H NMR (300 MHz, DMSO-d6): δ 2.01 (s, 3H), 3.84 (s, 3H), 3.87 (s, 3H), 8.12 (s, 1H), 10.30 (s, 1H).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.